molecular formula C14H18O4 B14446279 9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione CAS No. 76369-61-4

9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione

Cat. No.: B14446279
CAS No.: 76369-61-4
M. Wt: 250.29 g/mol
InChI Key: KMSRBPAVVPRRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dipropyl-1,4-dioxaspiro[45]deca-7,9-diene-2,6-dione is an organic compound with the molecular formula C14H18O4 It is characterized by its unique spiro structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spiro ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted spiro compounds

Scientific Research Applications

9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The spiro structure allows for unique binding interactions, which can influence various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
  • 1,4-Dioxaspiro[4.5]deca-7,9-diene-2,6-dione

Uniqueness

9,10-Dipropyl-1,4-dioxaspiro[45]deca-7,9-diene-2,6-dione is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

76369-61-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

6,7-dipropyl-1,4-dioxaspiro[4.5]deca-6,8-diene-3,10-dione

InChI

InChI=1S/C14H18O4/c1-3-5-10-7-8-12(15)14(11(10)6-4-2)17-9-13(16)18-14/h7-8H,3-6,9H2,1-2H3

InChI Key

KMSRBPAVVPRRJD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2(C(=O)C=C1)OCC(=O)O2)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.